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Introduction
Keratins, a family of fibrous structural proteins, are essential components of hair, skin, and

nails. Their inherent biocompatibility and biodegradability make them attractive biomaterials for

applications in regenerative medicine, wound healing, and drug delivery.[1][2][3] Traditionally,

keratins are extracted from natural sources like human hair, wool, or feathers. However, these

methods often yield heterogeneous mixtures with impurities and can cause structural

degradation due to harsh processing conditions.[3][4]

Recombinant DNA technology offers a powerful alternative, enabling the production of specific

keratin types with high purity, batch-to-batch consistency, and the potential for genetic

modification to tailor their properties for specific applications.[1][3] This document provides a

detailed protocol for the expression of recombinant keratin in Escherichia coli, followed by its

purification, with a focus on addressing the common challenge of inclusion body formation.

Core Principles
The expression of human keratins in E. coli often results in the protein being sequestered into

insoluble aggregates known as inclusion bodies.[4][5] While this can be advantageous for
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achieving high expression levels and resistance to proteolytic degradation, it necessitates a

multi-step process to recover the soluble, functional protein.[6] The overall workflow involves:

Expression: Inducing the expression of the target keratin gene in a suitable E. coli strain.

Cell Lysis and Inclusion Body Isolation: Breaking open the cells and separating the dense

inclusion bodies from other cellular components.

Solubilization: Denaturing the aggregated protein within the inclusion bodies using strong

chaotropic agents.

Refolding: Gradually removing the denaturant to allow the protein to refold into its native

conformation.

Purification: Using chromatographic techniques to purify the refolded, soluble keratin.
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Caption: Overall workflow for recombinant keratin production.

Detailed Experimental Protocols
Protocol 1: Gene Cloning and Expression

Vector Preparation:

Synthesize the cDNA sequence for the desired human keratin (e.g., K37 or K81).[4]
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Clone the synthesized gene into a pET expression vector, such as pET28a, which

incorporates an N-terminal His-tag for subsequent purification.[4]

Verify the construct by DNA sequencing.

Transformation:

Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21

(DE3).[4]

Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate

antibiotic (e.g., 50 µg/mL ampicillin or kanamycin) and incubate overnight at 37°C.

Protein Expression:

Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and

grow overnight at 37°C with shaking.

Use the overnight culture to inoculate 1 L of LB medium.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.[4]

Induce protein expression by adding isopropyl-β-D-thiogalactoside (IPTG) to a final

concentration of 0.2 mM.[4]

Continue to incubate the culture at a reduced temperature, for instance, 16°C for 12 hours,

to enhance protein folding and minimize inclusion body formation where possible.[4]

Cell Harvesting:

Harvest the bacterial cells by centrifugation at 8,000 rpm for 10 minutes at 4°C.[4]

Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 2: Inclusion Body Purification and Refolding
Cell Lysis:
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Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1

mM EDTA).

Lyse the cells by sonication on ice.

Inclusion Body Washing and Solubilization:

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.

Wash the inclusion bodies to remove contaminating proteins. This can be done by

resuspending the pellet in a buffer containing a low concentration of a denaturant or a

detergent, such as 1 M Urea or 0.5% Triton X-100, followed by centrifugation.[4][7]

Repeat the washing step at least twice.[4]

Dissolve the washed inclusion bodies in a solubilization buffer containing a strong

denaturant and a reducing agent (e.g., 7 M urea, 2% SDS, 3% β-mercaptoethanol, pH

11.0) or (6 M Guanidine-HCl, 50 mM Tris-HCl, 20 mM DTT, pH 8.0).[4][7][8]

Incubate at 50°C for up to 15 hours to ensure complete solubilization.[4]

Clarify the solution by centrifugation at 20,000 rpm for 15 minutes at 4°C to remove any

remaining insoluble material.[4][7]

Protein Refolding:

The most common method for refolding is dialysis.[8][9]

Transfer the solubilized protein solution to a dialysis bag with an appropriate molecular

weight cutoff.

Dialyze against a refolding buffer (e.g., 10 mM Tris-HCl, pH 7.4) with stepwise decreasing

concentrations of the denaturant.[4] This gradual removal of the denaturant allows the

protein to refold.

Perform dialysis at 4°C overnight with several buffer changes.[8]

Protocol 3: Purification of Refolded Keratin
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Affinity Chromatography:

If a His-tag was incorporated into the recombinant protein, use Nickel-NTA affinity

chromatography for purification.[10]

Equilibrate the Nickel-NTA column with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM

NaCl, 20 mM imidazole, pH 8.0).

Load the refolded keratin solution onto the column.

Wash the column with the binding buffer to remove non-specifically bound proteins.

Elute the bound keratin with an elution buffer containing a higher concentration of

imidazole (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0).

Buffer Exchange and Concentration:

The purified protein can be buffer-exchanged into a suitable storage buffer (e.g., PBS) and

concentrated using ultrafiltration devices.

Purity Analysis:

Analyze the purity of the recombinant keratin at each stage using SDS-PAGE.[5][11] A

single band corresponding to the expected molecular weight of the keratin indicates high

purity.[4]

Data Presentation
Table 1: Expression and Purification of Recombinant
Human Keratins
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Keratin
Type

Express
ion Host

Vector

Inductio
n
Conditi
ons

Typical
Yield

Purity

Molecul
ar
Weight
(kDa)

Referen
ce

K31 E. coli
pET-

22b(+)

Auto-

induction

~1.2 g/L

of culture
>85% ~40 [5][12]

K37

E. coli

BL21(DE

3)

pET28a

0.2 mM

IPTG,

16°C,

12h

Not

specified
High ~50 [4]

K81

E. coli

BL21(DE

3)

pET28a

0.2 mM

IPTG,

16°C,

12h

Not

specified
High ~55 [4]

Keratinas

e
E. coli

pET-

43b(+)
IPTG

Not

specified
High 33 [10]

Table 2: Buffer Compositions for Keratin Purification
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Buffer Type Composition Purpose

Lysis Buffer
50 mM Tris-HCl (pH 8.0), 150

mM NaCl, 1 mM EDTA
Cell disruption

Inclusion Body Wash Buffer

50 mM Tris (pH 8.0), 150 mM

NaCl, 5 mM EDTA, 20 mM β-

mercaptoethanol, 1 M Urea,

0.5% TritonX-100

Removal of contaminants

Solubilization Buffer
7 M Urea, 2% SDS, 3% β-

mercaptoethanol, pH 11.0

Denaturation of inclusion

bodies

Refolding Buffer 10 mM Tris-HCl (pH 7.4) Renaturation of the protein

Affinity Binding Buffer
20 mM Tris-HCl, 500 mM

NaCl, 20 mM imidazole, pH 8.0
Binding to Ni-NTA column

Affinity Elution Buffer

20 mM Tris-HCl, 500 mM

NaCl, 250 mM imidazole, pH

8.0

Elution from Ni-NTA column

Signaling Pathways and Logical Relationships
Inclusion Body Processing and Refolding Pathway
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Caption: Pathway from insoluble inclusion bodies to soluble protein.

Conclusion
The protocols outlined provide a robust framework for the successful expression and

purification of recombinant keratins. The primary challenge remains the efficient refolding of

the protein from inclusion bodies to achieve a high yield of biologically active keratin. The

purity and well-defined nature of recombinant keratins make them highly valuable for

fundamental research and the development of novel biomaterials.[4] Further optimization of

refolding conditions may be necessary depending on the specific keratin being expressed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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